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Compound of Interest

Compound Name: 4,5,6-Triaminopyrimidine sulfate

Cat. No.: B147540 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and

analytical methodologies for 4,5,6-triaminopyrimidine sulfate (CAS No. 49721-45-1).

Intended for researchers, scientists, and professionals in drug development, this document

outlines the available spectroscopic information, details generalized experimental protocols for

its characterization, and presents logical workflows for its synthesis and analysis.

Introduction
4,5,6-Triaminopyrimidine sulfate is a heterocyclic organic compound with applications as a

chemical intermediate in the synthesis of various biologically active molecules. Accurate and

thorough spectroscopic characterization is crucial for confirming its identity, purity, and stability.

This guide summarizes the publicly available spectroscopic data for 4,5,6-triaminopyrimidine
sulfate and provides standardized protocols for its analysis using Nuclear Magnetic

Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary
A comprehensive search of public databases and scientific literature reveals a scarcity of

detailed, quantitative spectroscopic data for 4,5,6-triaminopyrimidine sulfate. The following

tables summarize the available information and note where data is currently unavailable.

Table 1: Nuclear Magnetic Resonance (NMR) Data
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Nucleus Solvent
Chemical
Shift (δ)
ppm

Multiplicity
Coupling
Constant
(J) Hz

Assignment

¹H DMSO-d₆

Data not

available in

public

databases

- - -

¹³C DMSO-d₆

Data not

available in

public

databases

- - -

Table 2: Infrared (IR) Spectroscopy Data

An ATR-IR spectrum of 4,5,6-triaminopyrimidine sulfate is noted as being available from Bio-

Rad Laboratories, Inc. via the PubChem database (CID 111544).[1] However, a detailed peak

list is not provided. The spectrum was recorded on a Bruker Tensor 27 FT-IR instrument using

an ATR-Neat technique.[1]

Wavenumber (cm⁻¹) Intensity Assignment

Data not available in public

databases
- -

Table 3: Mass Spectrometry (MS) Data

Ionization Mode m/z
Relative Intensity
(%)

Assignment

Data not available in

public databases
- - -

Experimental Protocols
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The following sections detail generalized experimental protocols for the spectroscopic

characterization of aminopyrimidine compounds like 4,5,6-triaminopyrimidine sulfate. These

protocols are based on standard methodologies for the analysis of heterocyclic organic

molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure by analyzing the chemical environment of ¹H

and ¹³C nuclei.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

Accurately weigh 10-20 mg of 4,5,6-triaminopyrimidine sulfate.

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-

d₆, D₂O). Complete dissolution is crucial for high-resolution spectra.

Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5

mm NMR tube.

Cap the NMR tube securely.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-64 scans, depending on sample concentration.

Spectral Width: -2 to 12 ppm.

Relaxation Delay: 1-5 seconds.

Temperature: 298 K.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse sequence.
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Number of Scans: 1024 or more, as required for adequate signal-to-noise ratio.

Spectral Width: 0 to 200 ppm.

Relaxation Delay: 2-5 seconds.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm

for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Integrate the signals in the ¹H NMR spectrum.

Analyze chemical shifts, coupling constants, and integration to assign signals to the

respective protons and carbons in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify functional groups present in the molecule based on their characteristic

vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

Thoroughly dry high-purity potassium bromide (KBr) to remove moisture.

In an agate mortar, grind 1-2 mg of 4,5,6-triaminopyrimidine sulfate with approximately

200 mg of dry KBr until a fine, homogeneous powder is obtained.

Transfer the powder to a pellet-forming die.

Apply pressure (typically 8-10 tons) in a hydraulic press to form a transparent or translucent

pellet.
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Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A spectrum of the empty sample compartment or a pure KBr pellet should be

recorded as the background.

The final spectrum is presented in terms of transmittance or absorbance.

Data Analysis:

Identify characteristic absorption bands for functional groups expected in 4,5,6-
triaminopyrimidine sulfate, such as N-H stretching and bending (amines), C=C and C=N

stretching (pyrimidine ring), and S=O stretching (sulfate).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the molecular

structure from fragmentation patterns.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray

Ionization - ESI, or Electron Ionization - EI).

Sample Preparation (for ESI-MS):

Prepare a dilute solution of 4,5,6-triaminopyrimidine sulfate (approximately 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile/water.

Introduce the sample into the mass spectrometer via direct infusion or through a liquid

chromatography (LC) system.

Data Acquisition (ESI-MS):
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Ionization Mode: Positive or negative ion mode. For aminopyrimidines, positive ion mode is

typically used to observe the protonated molecule [M+H]⁺.

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-

500).

Capillary Voltage: Typically 3-5 kV.

Source Temperature: Optimized for the specific instrument and solvent system.

Data Analysis:

Identify the molecular ion peak (or the protonated molecule peak in ESI) to confirm the

molecular weight of the free base (125.13 g/mol ).

If fragmentation data is acquired (MS/MS), analyze the fragmentation pattern to deduce

structural information.

Workflow and Logical Diagrams
The following diagrams, generated using Graphviz, illustrate key workflows and relationships

relevant to the analysis of 4,5,6-triaminopyrimidine sulfate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b147540?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147540?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis

Spectroscopic Characterization

Starting Materials
(e.g., 4,6-Diamino-5-nitrosopyrimidine)

Reduction
(e.g., with a reducing agent)

Acidification
(with Sulfuric Acid)

4,5,6-Triaminopyrimidine
Sulfate

NMR Spectroscopy
(¹H, ¹³C)

FT-IR Spectroscopy

Mass Spectrometry

Click to download full resolution via product page

A typical workflow for the synthesis and spectroscopic characterization of the target compound.
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The relationship between spectroscopic methods and the information they provide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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